3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(6-methylbenzo[d]thiazol-2-yl)propanamide
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Description
3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(6-methylbenzo[d]thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(6-methylbenzo[d]thiazol-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(6-methylbenzo[d]thiazol-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored the potential of this compound as an antitubercular agent. Specifically, it inhibits the salicylate synthase MbtI, which is crucial for mycobactin biosynthesis in Mycobacterium tuberculosis (Mtb) .
- The best candidate exhibited strong activity against MbtI, with a Ki of 8.8 mM and an antimycobacterial activity (MIC99) of 250 μM. This inhibition of mycobactin biosynthesis suggests promise in combating tuberculosis .
- In studies, furan-based compounds have been evaluated for their cytogenotoxic profile. While the specific compound you mentioned was not directly cited, furan derivatives have been investigated for their effects on cell viability .
- As interest in sustainable and environmentally friendly materials grows, researchers have turned to biopolymers. Although not directly related to the compound you mentioned, furan-based polymers have been studied for their potential applications .
Antitubercular Activity
Cytotoxicity and Cell Viability
Biopolymer Applications
properties
IUPAC Name |
3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-5-6-15-17(10-12)28-20(21-15)22-19(26)13(2)11-24-18(25)8-7-14(23-24)16-4-3-9-27-16/h3-10,13H,11H2,1-2H3,(H,21,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRZIASIIZGILD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(6-methylbenzo[d]thiazol-2-yl)propanamide |
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